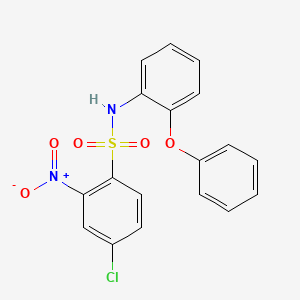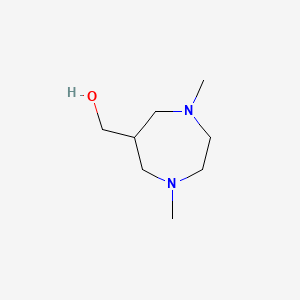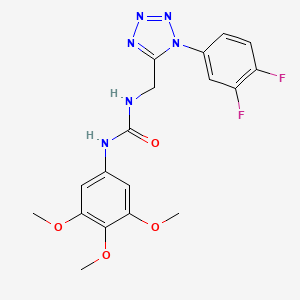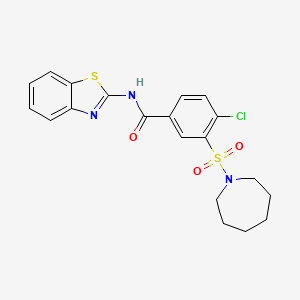![molecular formula C11H9ClN2O2 B2611345 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 835-49-4](/img/structure/B2611345.png)
5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole” is a chemical compound with the molecular formula C11H9ClN2O2 . It’s part of the indole family, a group of bioactive aromatic compounds that have shown clinical and biological applications . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .作用機序
The mechanism of action of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cyclin-dependent kinases. In addition, this compound has been shown to bind to DNA and modulate gene expression. It has also been shown to interact with several cell surface receptors, including the serotonin receptor, and to modulate signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mammalian cells, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes. In addition, this compound has been shown to inhibit the growth of bacteria, fungi, and parasites. In plants, this compound has been shown to inhibit the growth of several species of weeds.
実験室実験の利点と制限
The use of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and can be synthesized in a variety of ways. In addition, it has a wide range of biological activities, making it a versatile tool for scientific research. However, there are several limitations to its use in laboratory experiments. It is a highly reactive compound, and must be handled with care. In addition, its effects on cells and organisms can vary depending on the concentration used, and thus careful titration of the compound is required.
将来の方向性
The potential applications of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole are far-reaching, and there are many future directions for research. For example, further studies are needed to elucidate the precise mechanism of action of this compound, as well as to identify new targets for its use in drug development. In addition, further studies are needed to explore the potential of this compound as an anti-cancer agent. Finally, further studies are needed to explore the potential of this compound as a fluorescent probe for the detection of various biomolecules.
合成法
The synthesis of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole can be accomplished by a variety of methods. The most commonly used method involves the reaction of 2-nitropropene with chloroindole. This reaction is typically carried out in an aqueous medium, such as dimethyl sulfoxide, and is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate nitroalkene, which is then converted to the desired product. The reaction is typically complete within 1-2 hours, and yields of up to 95% can be achieved.
科学的研究の応用
5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole has been studied extensively for its potential applications in scientific research and drug development. It has been used as a starting material in the synthesis of several pharmaceuticals, including antifungal agents, analgesics, and anti-inflammatory agents. In addition, this compound has been used as an intermediate in the synthesis of several natural products, including indole alkaloids, and has been studied for its potential as an anti-cancer agent. Furthermore, this compound has been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins, and as a substrate for the enzymatic modification of proteins.
特性
IUPAC Name |
5-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWVBACCSQZRU-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CNC2=C1C=C(C=C2)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2611268.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2611269.png)
![3-nitro-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2611272.png)
![(E)-2-Cyano-N-(3-ethoxypropyl)-3-[5-(trifluoromethyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2611274.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2611277.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate](/img/structure/B2611281.png)


